molecular formula C9H6F4O B167923 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 1735-92-8

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B167923
CAS RN: 1735-92-8
M. Wt: 206.14 g/mol
InChI Key: RXEDPCRQZJYHIX-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone” is an organic molecule that contains a ketone functional group (indicated by the “one” in “propanone”) and a fluorophenyl group (a phenyl ring with a fluorine atom attached). The presence of multiple fluorine atoms suggests that this compound might have interesting chemical properties, as fluorine is highly electronegative and can significantly influence the chemical behavior of the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the fluorine atoms and the formation of the ketone group in separate steps. Fluorination of organic compounds is a well-studied field and there are many methods available, including the use of elemental fluorine or various fluorinating reagents . The formation of the ketone group could potentially be achieved through oxidation of a secondary alcohol .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electronegativity of the fluorine atoms and the presence of the ketone group. The carbon-fluorine bonds would be polar, and the molecule might exhibit dipole-dipole interactions. The exact structure would need to be determined through experimental methods such as X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the ketone group and the fluorine atoms. Ketones are known to undergo a variety of reactions, including nucleophilic addition and reduction . The carbon-fluorine bonds are relatively stable, but can be activated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could increase the compound’s stability and change its boiling and melting points compared to similar compounds without fluorine .

Scientific Research Applications

Synthesis and Material Science Applications

Fluorinated compounds, such as "3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone," are pivotal in the synthesis of advanced materials and pharmaceuticals due to their unique chemical properties. Research by Qiu et al. (2009) demonstrates a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, highlighting the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu, Gu, Zhang, & Xu, 2009). Additionally, advancements in fluoroalkylation reactions, as reviewed by Song et al. (2018), showcase the role of fluorine-containing functionalities in developing new pharmaceuticals, agrochemicals, and functional materials, emphasizing the significance of fluorinated compounds in green chemistry (Song, Han, Zhao, & Zhang, 2018).

Environmental Studies and Degradation

Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, underscoring the environmental persistence and potential risks associated with fluorinated substances. This research is crucial for understanding the environmental fate and effects of fluorinated precursors and their degradation products (Liu & Avendaño, 2013).

Advanced Functional Materials

Research into fluorescent chemosensors based on fluorinated compounds, such as those discussed by Roy (2021), reveals the application of fluorophores in detecting various analytes, highlighting the versatility of fluorinated molecules in sensor technology (Roy, 2021). Furthermore, Shen et al. (2015) review advances in C-F bond activation of aliphatic fluorides, presenting new methodologies for the synthesis of fluorinated building blocks, which are essential for the development of novel materials and pharmaceuticals (Shen, Huang, Liu, Xiao, Chen, & Guo, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a pharmaceutical, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. Handling of fluorinated compounds requires caution, as they can form toxic and corrosive hydrogen fluoride under certain conditions .

Future Directions

The study of fluorinated organic compounds is a vibrant field of research, with potential applications in pharmaceuticals, agrochemicals, and materials science . This particular compound could be of interest for further study, depending on its reactivity and potential uses.

properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDPCRQZJYHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568438
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

CAS RN

1735-92-8
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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